Sakacin P and Sakacin 674 are bacteriocins produced by specific strains of Lactobacillus sake, a species of lactic acid bacteria. Sakacin P is a small, heat-stable, ribosomally synthesized peptide known for its ability to inhibit the growth of various Gram-positive bacteria, particularly Listeria monocytogenes. It is encoded by a gene cluster that includes several key genes responsible for its synthesis and immunity mechanisms. In contrast, Sakacin 674, also produced by Lactobacillus sake, consists of 43 amino acids and shares similar antimicrobial properties against Listeria monocytogenes.
Both bacteriocins are derived from strains of Lactobacillus sake, specifically Lactobacillus sake Lb674 for Sakacin P and Lb764 for Sakacin 674. They belong to the class of bacteriocins known as lantibiotics, which are characterized by their ribosomal synthesis and post-translational modifications. The classification of these compounds is primarily based on their structure, mechanism of action, and the organisms that produce them.
The synthesis of Sakacin P is regulated by a gene cluster that includes six consecutive genes: sppK, sppR, sppA, spiA, sppT, and sppE. These genes are transcribed in the same direction and are essential for the production of Sakacin P. The regulatory operon involves a peptide pheromone-based quorum-sensing system that activates the expression of these genes when the bacterial population reaches a certain density. The genes encode proteins involved in the synthesis (sppA), immunity (spiA), and transport (sppT) of Sakacin P .
For Sakacin 674, purification involves techniques such as ammonium sulfate precipitation and chromatography to isolate the bacteriocin from the producing strain. The complete amino acid sequence was determined using Edman degradation methods .
Sakacin P is characterized by its small molecular size and stability under heat treatment. The specific structure includes a series of amino acids that form a compact peptide with antimicrobial activity. The precise molecular weight and sequence details are crucial for understanding its function.
Sakacin 674 consists of 43 amino acid residues, with a specific sequence that contributes to its inhibitory effects against target bacteria . The structural analysis indicates that both bacteriocins exhibit characteristics typical of lantibiotics, including post-translational modifications.
The primary chemical reaction involving Sakacin P is its interaction with target bacterial membranes, leading to cell lysis or inhibition of growth. This mechanism involves binding to specific receptors on the surface of susceptible bacteria, disrupting their cellular functions.
For Sakacin 674, similar mechanisms are observed where it interferes with cell wall synthesis or membrane integrity in target organisms like Listeria monocytogenes. Detailed studies on these reactions provide insights into how these bacteriocins exert their antimicrobial effects .
The mechanism of action for both Sakacin P and Sakacin 674 primarily involves binding to lipid II, a key component in bacterial cell wall biosynthesis. This binding prevents the proper formation of peptidoglycan layers in Gram-positive bacteria, ultimately leading to cell death. Additionally, the bacteriocins may induce pore formation in bacterial membranes, further contributing to their antimicrobial activity .
Both compounds exhibit antimicrobial properties against various Gram-positive bacteria, making them valuable in food preservation and safety applications .
Sakacin P and Sakacin 674 have significant applications in food microbiology due to their ability to inhibit pathogenic bacteria such as Listeria monocytogenes. They are utilized in:
The genetic determinant for sakacin P biosynthesis resides within a 7.6 kb chromosomal DNA fragment in Lactobacillus sakei Lb674. This region contains a highly organized six-gene operon (sppK, sppR, sppA, spiA, sppT, sppE) transcribed unidirectionally [1] [5]. Functional characterization reveals distinct roles for each component:
Downstream of this core operon, a fourth inducible promoter (designated PsppQ) drives expression of an accessory operon containing sppQ (encoding sakacin Q bacteriocin), spiQ (cognate immunity factor), orf4, and a pseudogene orf5 [2]. This genetic arrangement enables coordinated regulation of multiple antimicrobial peptides. Deletion analyses confirm that sppK, sppT, and sppE are indispensable for sakacin P production, while spiA is essential for immunity [1].
Table 1: Genetic Organization of the Sakacin P Biosynthesis Cluster
Gene Symbol | Gene Size (bp) | Protein Product | Primary Function |
---|---|---|---|
sppK | ~1,500 | Histidine kinase | Signal sensing and transduction |
sppR | ~600 | Response regulator | Transcriptional activation |
sppA | 177 | Sakacin P preprotein | Bacteriocin precursor |
spiA | ~300 | Immunity protein | Producer self-protection |
sppT | ~1,800 | ABC transporter subunit | Bacteriocin secretion |
sppE | ~300 | Accessory protein | Transport facilitation |
Comparative analyses reveal significant heterogeneity in spp cluster architecture across L. sakei strains. While producer strains Lb674 and LTH673 possess identical gene clusters, non-producing strains Lb706X and Lb790 harbor incomplete clusters containing only sppR and spiA analogues [1] [5]. These degenerate clusters lack functional regulatory and transport genes, explaining their inability to produce sakacin P. Transformation experiments demonstrate that introducing the complete 7.6 kb fragment from Lb674 into these non-producers restores full bacteriocin production at levels comparable to the parental strain [5].
Notably, sakacin Q operon conservation differs substantially across strains. While functional in Lb674, the orf5 gene within this operon contains a frameshift mutation in certain strains, rendering it non-functional [2]. Genomic comparisons further reveal that certain L. sakei isolates from fermented sausages (e.g., strain I151) possess sakacin P clusters with >99% sequence identity to Lb674, indicating widespread horizontal transfer of this genetic determinant among meat-associated microbiota [3] [7].
Table 2: Distribution of spp Cluster Components Across L. sakei Strains
Strain Designation | Production Phenotype | Core spp Genes Present | sakacin Q Operon | Reference |
---|---|---|---|---|
Lb674 | Producer | sppK, sppR, sppA, spiA, sppT, sppE | Functional (intact orf5) | [1] [5] |
LTH673 | Producer | sppK, sppR, sppA, spiA, sppT, sppE | Functional | [3] [7] |
I151 | Producer | >99% identical to Lb674 | Not characterized | [3] [7] |
Lb706X | Non-producer | sppR, spiA analogues only | Pseudogene (orf5 frameshift) | [1] [5] |
Lb790 | Non-producer | sppR, spiA analogues only | Pseudogene (orf5 frameshift) | [1] [5] |
Frameshift mutations serve as critical drivers of evolutionary innovation within sakacin gene clusters. The orf5 gene within the sakacin Q operon exemplifies this phenomenon, where a single nucleotide deletion creates a premature stop codon, truncating the putative immunity protein [2]. This mutation may represent an evolutionary intermediate transitioning toward either pseudogenization or neofunctionalization.
The genetic code optimization for frameshift tolerance facilitates such evolutionary trajectories. Computational analyses demonstrate that the standard genetic code (SGC) ranks within the top 2-3.5% of possible codes for preserving physicochemical properties during frameshifts [8]. This intrinsic robustness explains how frameshifted peptides like those potentially derived from orf5 may retain partial functionality during evolutionary transitions. Ohno's prescient hypothesis that "a duplicate might acquire a new function by a frameshift mutation" finds validation in bacteriocin systems [6].
Comparative genomics reveals that 55% of frameshift mutations in duplicate genes occur near the C-terminus, minimizing structural disruption [6]. This pattern aligns with findings in sakacin clusters where mutations preferentially affect accessory genes (orf5) rather than core structural genes (sppA). The persistence of such mutations in natural populations suggests they may provide selective advantages through functional diversification of antimicrobial activities [2] [6].
Table 3: Impact of Frameshift Mutations in Bacteriocin Gene Evolution
Mutation Type | Frequency in Genomes | Functional Consequence | Example in Sakacin Systems |
---|---|---|---|
C-terminal frameshifts | 55-65% of cases | Minimal structural disruption; potential neo-C-termini creation | orf5 pseudogene in sakacin Q operon |
N-terminal frameshifts | 18-22% of cases | Often deleterious (affect start/translation) | Not documented in sakacin clusters |
Multi-frameshift events | 11-14% of cases | Complex domain shuffling; radical functional shifts | Not observed in spp cluster |
In-frame mutations | Dominant | Conservative substitution; gradual evolution | Amino acid variants in spiA immunity genes |
The functional innovation facilitated by frameshifts exemplifies the "duplication-frameshift-neofunctionalization" model [6]. While most frameshifts are deleterious, the genetic architecture of bacteriocin clusters—with their modular organization and redundant transport systems—creates permissive conditions for experimentation. This evolutionary tinkering has generated the remarkable diversity of antimicrobial peptides observed in Lactobacillus and related genera [6] [8].
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